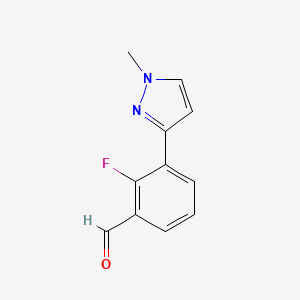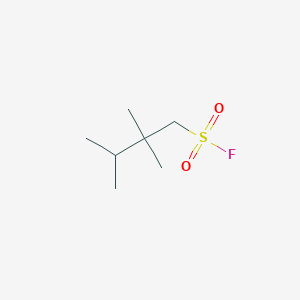
2,2,3-Trimethylbutane-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3-Trimethylbutane-1-sulfonyl fluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride group attached to a highly branched alkane
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-trimethylbutane-1-sulfonyl fluoride typically involves the fluorosulfonylation of the corresponding sulfonyl chloride. The reaction is carried out under mild conditions using reagents such as potassium fluoride or cesium fluoride in the presence of a phase transfer catalyst like 18-crown-6 ether . Another method involves the direct fluorination of sulfonic acids using sulfuryl fluoride gas (SO2F2) or other fluorosulfonylating agents .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often employs electrochemical fluorination techniques. This method involves the electrochemical fluorination of sulfolane or related sulfonic acid derivatives, resulting in high yields and purity .
化学反应分析
Types of Reactions: 2,2,3-Trimethylbutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, forming sulfonamides, aryl sulfonates, and alkenyl sulfonates.
Hydrolysis: Under basic conditions, the compound can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Major Products:
Sulfonamides: Formed from the reaction with amines.
Aryl Sulfonates: Formed from the reaction with phenoxides.
Alkenyl Sulfonates: Formed from the reaction with enolates.
科学研究应用
2,2,3-Trimethylbutane-1-sulfonyl fluoride has found applications in various scientific research fields:
Organic Synthesis: Used as a building block for the synthesis of complex molecules through sulfur (VI) fluoride exchange (SuFEx) click chemistry.
Chemical Biology: Employed as a reactive probe for the selective modification of proteins and enzymes, aiding in the study of protein function and interactions.
Materials Science: Utilized in the development of functional polymers and materials with unique properties.
作用机制
The mechanism of action of 2,2,3-trimethylbutane-1-sulfonyl fluoride involves the formation of a covalent bond with nucleophilic residues in proteins, such as serine, threonine, lysine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
相似化合物的比较
Nonafluorobutanesulfonyl Fluoride: A perfluorinated analog with similar reactivity but higher stability and lower cost.
4-(2-Aminoethyl)benzenesulfonyl Fluoride: A sulfonyl fluoride used as a serine protease inhibitor with applications in biochemistry.
Uniqueness: 2,2,3-Trimethylbutane-1-sulfonyl fluoride is unique due to its highly branched alkane structure, which imparts distinct steric and electronic properties. This makes it particularly useful in selective reactions and as a probe in chemical biology .
属性
分子式 |
C7H15FO2S |
|---|---|
分子量 |
182.26 g/mol |
IUPAC 名称 |
2,2,3-trimethylbutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C7H15FO2S/c1-6(2)7(3,4)5-11(8,9)10/h6H,5H2,1-4H3 |
InChI 键 |
GEDLQVYTRYITHF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(C)CS(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



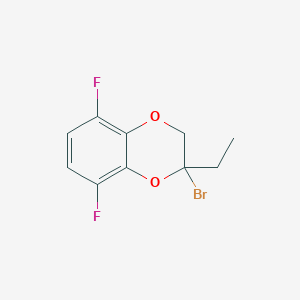

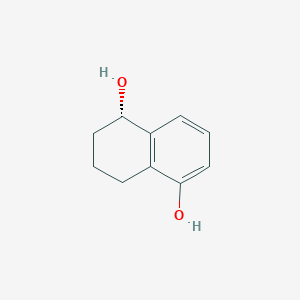
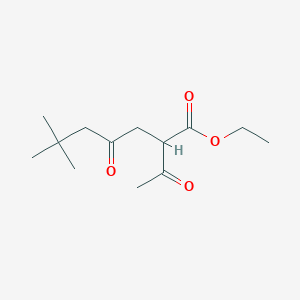
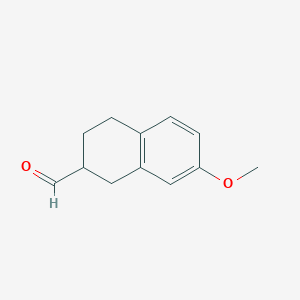
![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)
![1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13203712.png)
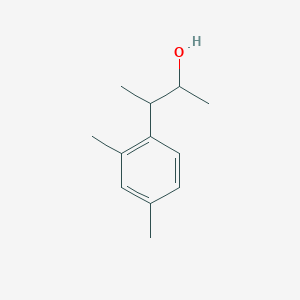
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13203727.png)

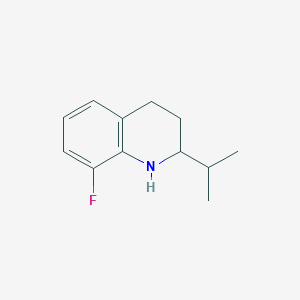
![[3-(3-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13203737.png)
